1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(3-Chloropropanoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 1’-(3-Chloropropanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of chroman derivatives with piperidine under specific conditions to form the spirocyclic structure. The chloropropanoyl group is then introduced through a reaction with 3-chloropropionyl chloride in the presence of a base such as triethylamine .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and scalability of the process .
Chemical Reactions Analysis
1’-(3-Chloropropanoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming amides or thioesters
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1’-(3-Chloropropanoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Material Science: The unique spirocyclic structure lends itself to applications in the development of novel materials with specific mechanical and chemical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions
Mechanism of Action
The mechanism of action of 1’-(3-Chloropropanoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
1’-(3-Chloropropanoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds such as spirooxindoles and spiro[5.5]undecane derivatives. These compounds share the spirocyclic core but differ in their substituents and overall structure, leading to different chemical properties and applications .
Spirooxindoles: Known for their biological activity and use in drug design.
Spiro[5.5]undecane derivatives: Studied for their conformational properties and potential as building blocks in organic synthesis.
Properties
IUPAC Name |
1'-(3-chloropropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c17-8-5-15(20)18-9-6-16(7-10-18)11-13(19)12-3-1-2-4-14(12)21-16/h1-4H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMGSSQHLBZMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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